5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the empirical formula C6H11N3S . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The molecular weight of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is 157.24 . The SMILES string representation of the molecule isCCC(C)c1nnc(N)s1
. The InChI code is 1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9)
. Physical And Chemical Properties Analysis
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a solid substance . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Anticancer Therapeutics
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine: has been identified as a compound with potential anticancer properties. The thiadiazole ring is known for its ability to cross cellular membranes and interact with biological targets due to its mesoionic character . This allows for the design of drugs that can effectively target cancer cells. Research indicates that derivatives of thiadiazole, including 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine , show in vitro and in vivo efficacy across various cancer models, targeting specific pathways involved in cancer progression .
Drug Design and Development
The unique structure of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine makes it a valuable scaffold in drug design. Its molecular framework can be modified to enhance interaction with specific biological targets, improving the efficacy and selectivity of new drugs. The compound’s versatility in forming stable derivatives is crucial for developing novel pharmaceuticals .
Biological Activity Profiling
Thiadiazoles, including 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine , are known for their broad spectrum of biological activities. They are studied for their potential roles in antibacterial, antifungal, antiparasitic, anti-inflammatory, and antiviral therapies. The compound’s activity profile can be assessed to identify new therapeutic applications .
Pharmacokinetics and Metabolism Studies
Understanding the pharmacokinetics and metabolism of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is essential for its application in medicine. Studies can be conducted to determine its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug safety and effectiveness .
Chemical Biology and Mechanistic Studies
The compound can be used in chemical biology to study the interaction between small molecules and biological systems. Mechanistic studies involving 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can elucidate the pathways and molecular mechanisms through which it exerts its effects, providing insights into cellular processes .
Synthesis of Analogues and Derivatives
Researchers can explore the synthesis of analogues and derivatives of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine to discover compounds with improved or novel properties. This can lead to the development of new classes of compounds with diverse biological activities .
Safety And Hazards
properties
IUPAC Name |
5-butan-2-yl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHBEZPPWOVHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392640 |
Source
|
Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
CAS RN |
62492-20-0 |
Source
|
Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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